3-Bromo-5-fluoroimidazo[1,2-a]pyridine

Antimicrobial Medicinal Chemistry SAR

3-Bromo-5-fluoroimidazo[1,2-a]pyridine (CAS 1388711-44-1) is a non-fungible heterocyclic building block that combines an orthogonal C-Br cross-coupling handle at the 3-position with a metabolism-enhancing 5-fluoro substituent. This dual functionality enables rapid diversification via Suzuki-Miyaura couplings while directly modulating target binding affinity and metabolic stability without increasing molecular weight. Procure this 95% pure intermediate to reduce synthetic step count, eliminate protection/deprotection sequences, and accelerate kinase inhibitor, antimicrobial, or chemical probe programs.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1388711-44-1
Cat. No. B1446939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoroimidazo[1,2-a]pyridine
CAS1388711-44-1
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)F)Br
InChIInChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H
InChIKeySFPXYASSBWQZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoroimidazo[1,2-a]pyridine (CAS 1388711-44-1): A Specialized Halogenated Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis


3-Bromo-5-fluoroimidazo[1,2-a]pyridine (CAS 1388711-44-1) is a heterocyclic compound consisting of an imidazo[1,2-a]pyridine core with bromine and fluorine substituents at the 3- and 5-positions, respectively. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol . The compound is typically supplied at purities of 95% to 98% and is intended for research use as a specialized building block in pharmaceutical R&D . This specific halogenation pattern provides a unique combination of synthetic utility via the bromine atom and physicochemical property modulation via the fluorine atom [1].

Why 3-Bromo-5-fluoroimidazo[1,2-a]pyridine Cannot Be Casually Substituted: Structure-Activity and Synthetic Implications


Substituting 3-bromo-5-fluoroimidazo[1,2-a]pyridine with a different regioisomer or mono-halogenated analog is not straightforward due to significant differences in both synthetic utility and biological target interactions. The 3-position bromine atom is a critical site for further functionalization via cross-coupling reactions like Suzuki-Miyaura couplings, enabling the introduction of diverse molecular complexity [1]. The 5-position fluorine atom is not merely an inert substituent; it significantly influences the compound's electronic properties, metabolic stability, and binding affinity for biological targets [2]. Furthermore, structure-activity relationship (SAR) studies indicate that the specific combination and pattern of halogenation are key determinants of biological activity; for example, bromo-fluoro substituent combinations have been shown to enhance antimicrobial activity significantly compared to other substitution patterns [3]. The unique interplay of reactivity at the 3-position and the electronic and pharmacokinetic modulation provided by the 5-fluoro group makes this specific compound a non-fungible entity in a synthetic or drug discovery workflow.

Quantitative Evidence for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine: A Guide to Differentiated Selection


Enhanced Antimicrobial Activity of Bromo-Fluoro Substituted Imidazo[1,2-a]pyridines Over Other Substituents

A 2011 SAR study evaluated the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives. The authors specifically noted that 'preliminary structure-activity observations revealed that bromo-fluoro substituents enhanced the antimicrobial activity significantly compared to other substituents' [1]. This class-level finding provides a direct justification for prioritizing compounds like 3-bromo-5-fluoroimidazo[1,2-a]pyridine over analogs with alternative substitution patterns for antimicrobial screening campaigns.

Antimicrobial Medicinal Chemistry SAR

Specific and Weak H1N1 Endonuclease Binding for 3-Bromoimidazo[1,2-a]pyridine: A Baseline for Fragment Elaboration

The 3-bromoimidazo[1,2-a]pyridine core (lacking the 5-fluoro substituent) has been evaluated against the H1N1 influenza endonuclease, showing an IC50 of 1.00E+6 nM (1 mM) [1]. While this affinity is low, it represents a specific, measurable interaction for the core scaffold. The addition of the 5-fluoro substituent in 3-bromo-5-fluoroimidazo[1,2-a]pyridine is expected to modulate this binding interaction due to electronic and steric effects [2]. This provides a quantitative baseline for which the impact of the 5-fluoro group on target binding can be assessed, in contrast to unsubstituted or differently substituted analogs.

Antiviral Fragment-Based Drug Discovery Binding Affinity

Kinase Inhibition Potential: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure for Kinase Drug Discovery

The imidazo[1,2-a]pyridine scaffold is widely recognized as a 'privileged structure' in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The scaffold is present in numerous patents and clinical candidates targeting kinases such as c-KIT, PDGFR, FGFR, and CDKs [2][3][4]. A well-optimized imidazo[1,2-a]pyridine derivative has been shown to be a potent and highly selective p110α PI3K inhibitor with an IC50 of 0.0028 μM [5]. While 3-bromo-5-fluoroimidazo[1,2-a]pyridine is a building block rather than a drug candidate, its structure—featuring a versatile bromine handle and a metabolically stable fluorine atom—is ideally suited for creating focused libraries to explore the ATP-binding pocket of various kinases [6]. This differentiates it from non-halogenated or mono-halogenated analogs that lack this specific, tunable vector.

Kinase Inhibitor Oncology Drug Discovery

Procurement-Driven Application Scenarios for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

In a kinase inhibitor discovery program, 3-bromo-5-fluoroimidazo[1,2-a]pyridine serves as a high-value, advanced intermediate for generating focused libraries. The 3-bromo position allows for rapid diversification via palladium-catalyzed cross-coupling reactions to explore the solvent-exposed region or hydrophobic back pocket of the kinase ATP-binding site [1]. Simultaneously, the 5-fluoro substituent provides a means to improve metabolic stability and binding affinity without significantly increasing molecular weight, a common strategy in lead optimization [2]. This dual functionality makes it a more strategic procurement choice than a simple, mono-halogenated imidazopyridine.

Chemical Biology: Probe Development for Target Identification

This compound can be used as a key building block for the synthesis of chemical probes. The bromine atom is not only a synthetic handle but can also serve as a 'heavy atom' for X-ray crystallography, aiding in the determination of target-ligand co-crystal structures. The fluorine atom is a valuable NMR-active nucleus, enabling the use of 19F NMR to study binding interactions, protein conformational changes, or even in-cell pharmacokinetics without the need for radioactive labeling [2][3].

Antimicrobial Drug Discovery: Scaffold-Hopping and Hit Expansion

For researchers engaged in antimicrobial drug discovery, this compound is a direct application of the SAR finding that bromo-fluoro substituted imidazo[1,2-a]pyridines exhibit enhanced antimicrobial activity [4]. It can be procured as a core scaffold for a 'scaffold-hopping' exercise or as a starting point for a hit-expansion library, aiming to improve potency and selectivity against resistant bacterial or fungal strains. This targeted approach is more efficient than screening a random collection of heterocyclic building blocks.

Process Chemistry: Synthesis of Key Pharmaceutical Intermediates

In an industrial R&D setting, this compound can be a key starting material for the multi-step synthesis of a more complex drug candidate. Its defined structure, commercial availability, and known purity specifications (95-98%) allow process chemists to develop and validate robust synthetic routes. The orthogonally reactive sites (C-Br and C-F) offer a distinct advantage over analogs that might require additional protection/deprotection steps, thereby reducing the overall step count and improving process efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.